2-Methylthiopurine
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Overview
Description
2-Methylthiopurine is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a methylthio group at the second position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiopurine can be synthesized through several methods. One common approach involves the reaction of 2,8-dichloropurine with thiourea in n-propanol under reflux conditions . This reaction yields 2-chloro-8-purinethiol, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiopurine undergoes various chemical reactions, including:
Substitution Reactions: It can react with diazomethane to form 9-methyl-2-methylthiopurine and other methylated derivatives.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions:
Diazomethane: Used for methylation reactions.
Thiourea: Used in the initial synthesis steps.
Major Products:
9-Methyl-2-methylthiopurine: Formed through methylation.
2-Chloro-8-purinethiol: An intermediate in the synthesis process.
Scientific Research Applications
2-Methylthiopurine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in DNA damage and repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methylthiopurine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types . The compound targets specific enzymes and pathways involved in nucleotide metabolism, such as thiopurine S-methyltransferase (TPMT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
Comparison with Similar Compounds
6-Methylthiopurine: Another thiopurine derivative with similar chemical properties.
6-Mercaptopurine: Widely used in the treatment of leukemia and autoimmune diseases.
Thioguanine: Used in the treatment of acute myeloid leukemia.
Uniqueness: 2-Methylthiopurine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methylsulfanyl-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCSRLIETZLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340443 |
Source
|
Record name | 2-Methylthiopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-51-5 |
Source
|
Record name | 2-Methylthiopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylthiopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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